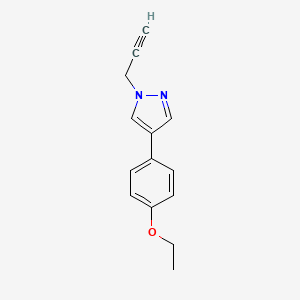

2-(4-(4-Iodophenyl)-1H-pyrazol-1-yl)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

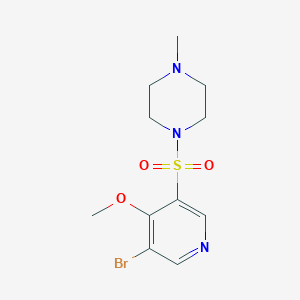

4-(4-ヨードフェニル)-1H-ピラゾール-1-イル)アセトニトリルは、分子式 C11H8IN3 の有機化合物です。この化合物は、ピラゾール環に結合したヨードフェニル基と、さらにアセトニトリル基に結合したピラゾール環の存在を特徴としています。 これは、ジエチルエーテルやジメチルケトンなどの有機溶媒に可溶な無色から淡黄色の固体です .

合成方法

4-(4-ヨードフェニル)-1H-ピラゾール-1-イル)アセトニトリルの合成は、通常、複数のステップからなる合成経路を伴います。一般的な方法の1つは、フェニル酢酸を五酸化リンと反応させてフェニルアセトニトリルを生成することから始まります。 この中間体は次にヨウ素と反応して4-ヨードフェニルアセトニトリルを生成します . 最終ステップでは、4-ヨードフェニルアセトニトリルをヒドラジンと環化してピラゾール環を形成し、目的の化合物が生成されます .

化学反応の分析

4-(4-ヨードフェニル)-1H-ピラゾール-1-イル)アセトニトリルは、以下を含むさまざまな種類の化学反応を起こします。

置換反応: ヨードフェニル基は、ヨウ素原子が他の求核試薬に置き換えられる求核置換反応に関与することができます。

酸化と還元: この化合物は、特にピラゾール環に関与して、酸化と還元反応を受けることができます。

環化反応: アセトニトリル基は、より複雑な環状構造を形成するために環化反応に関与することができます。

これらの反応で一般的に使用される試薬には、ヨウ素、ヒドラジン、およびさまざまな求核試薬があります。 生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .

科学研究への応用

4-(4-ヨードフェニル)-1H-ピラゾール-1-イル)アセトニトリルは、いくつかの科学研究への応用があります。

化学: これは、医薬品や農薬などのさまざまな有機化合物の合成における中間体として使用されます.

生物学: この化合物は、生物学的プロセスの研究や、生物活性分子の構成要素として使用されます。

準備方法

The preparation of 2-(4-(4-Iodophenyl)-1H-pyrazol-1-yl)acetonitrile typically involves a multi-step synthetic route. One common method starts with the reaction of phenylacetic acid with phosphorus pentoxide to produce phenylacetonitrile. This intermediate is then reacted with iodine to form 4-iodophenylacetonitrile . The final step involves the cyclization of 4-iodophenylacetonitrile with hydrazine to form the pyrazole ring, resulting in the target compound .

化学反応の分析

2-(4-(4-Iodophenyl)-1H-pyrazol-1-yl)acetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the pyrazole ring.

Cyclization Reactions: The acetonitrile group can participate in cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include iodine, hydrazine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

2-(4-(4-Iodophenyl)-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:

Biology: The compound is used in the study of biological processes and as a building block for bioactive molecules.

作用機序

4-(4-ヨードフェニル)-1H-ピラゾール-1-イル)アセトニトリルの作用機序は、特定の分子標的および経路との相互作用を伴います。ヨードフェニル基は、さまざまな酵素や受容体と相互作用し、その活性を調節することができます。 ピラゾール環は、水素結合やπ-π相互作用に関与し、化合物の生物活性にさらに影響を与えます .

類似化合物の比較

4-(4-ヨードフェニル)-1H-ピラゾール-1-イル)アセトニトリルに似た化合物には、以下が含まれます。

4-ヨードフェニルアセトニトリル: この化合物はピラゾール環を持たず、有機合成の中間体として使用されます.

2-ヨードフェニルアセトニトリル: 4-ヨードフェニルアセトニトリルに似ていますが、フェニル環上の異なる位置にヨウ素原子があります.

N-シクロヘキシル-N'-(4-ヨードフェニル)尿素: この化合物はヨードフェニル基を含みますが、異なる官能基を持ち、異なる用途で使用されます.

4-(4-ヨードフェニル)-1H-ピラゾール-1-イル)アセトニトリルのユニークさは、ヨードフェニル基とピラゾール環を組み合わせたことにあります。これにより、独特の化学的および生物学的特性が与えられます。

類似化合物との比較

Similar compounds to 2-(4-(4-Iodophenyl)-1H-pyrazol-1-yl)acetonitrile include:

4-Iodophenylacetonitrile: This compound lacks the pyrazole ring and is used as an intermediate in organic synthesis.

2-Iodophenylacetonitrile: Similar to 4-iodophenylacetonitrile but with the iodine atom in a different position on the phenyl ring.

N-Cyclohexyl-N’-(4-Iodophenyl)Urea: This compound contains an iodophenyl group but has a different functional group and is used in different applications.

The uniqueness of this compound lies in its combination of the iodophenyl group with the pyrazole ring, which imparts distinct chemical and biological properties.

特性

分子式 |

C11H8IN3 |

|---|---|

分子量 |

309.11 g/mol |

IUPAC名 |

2-[4-(4-iodophenyl)pyrazol-1-yl]acetonitrile |

InChI |

InChI=1S/C11H8IN3/c12-11-3-1-9(2-4-11)10-7-14-15(8-10)6-5-13/h1-4,7-8H,6H2 |

InChIキー |

AALXPNWMZZMEAJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C2=CN(N=C2)CC#N)I |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11798789.png)

![3,5-Dichloro-8-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11798860.png)